molecular formula C15H28N2O4 B7933767 [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

Cat. No.: B7933767
M. Wt: 300.39 g/mol
InChI Key: BWQNWBDCOFASJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the Boc group is introduced to the amine, forming the desired compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The continuous flow process allows for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions: [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Uniqueness: [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is unique due to its cyclohexyl ring, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other Boc-protected amino acids and makes it particularly useful in the synthesis of sterically demanding peptides and other complex molecules .

Properties

IUPAC Name

2-[ethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-17(10-13(18)19)12-9-7-6-8-11(12)16-14(20)21-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNWBDCOFASJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.